molecular formula C20H18N4OS B5584906 N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide

N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide

Cat. No. B5584906
M. Wt: 362.4 g/mol
InChI Key: CQURBMDYXTVQIA-UHFFFAOYSA-N
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Description

This compound belongs to the family of imidazo[1,2-a]pyridines, a group of heterocyclic compounds that have been extensively studied due to their wide range of biological activities and diverse chemical properties.

Synthesis Analysis

  • The synthesis of imidazo[1,2-a]pyridine derivatives often involves the reaction of aminopyridines with various compounds. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were synthesized using aminopyridine, tosylation, and acetamides (Hamdouchi et al., 1999).
  • A one-pot synthesis method, starting from a carboxylic acid and 2-methylaminopyridines, allows the introduction of various substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines (Crawforth & Paoletti, 2009).

Molecular Structure Analysis

  • The molecular structure of imidazo[1,2-a]pyridine derivatives has been characterized using various spectroscopic methods. For example, a study on 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, which shares a similar structure, involved FT-IR, NMR spectroscopy, MS, and X-ray diffraction (Qin et al., 2019).

Chemical Reactions and Properties

  • Imidazo[1,2-a]pyridine compounds engage in various chemical reactions. For instance, they react with different active methylene compounds to afford pyridopyrazolopyrimidine derivatives (Rateb, 2014).
  • They also react with halo compounds to give imidazo[1′,2′:1,5]pyrazolo[3,4-b]pyridine derivatives (Rateb, 2014).

Physical Properties Analysis

  • The physical properties of imidazo[1,2-a]pyridines include their melting points, solubility, and crystalline structure. Such properties are often determined using techniques like X-ray crystallography (Qin et al., 2019).

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-15-2-4-18(26-15)14-24(12-16-6-8-21-9-7-16)20(25)17-3-5-19-22-10-11-23(19)13-17/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQURBMDYXTVQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN(CC2=CC=NC=C2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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